molecular formula C48H40O6 B14474143 16,17-Dihydroxyviolanthrone diheptanoate CAS No. 71550-34-0

16,17-Dihydroxyviolanthrone diheptanoate

Cat. No.: B14474143
CAS No.: 71550-34-0
M. Wt: 712.8 g/mol
InChI Key: DPTMQBNDOLAEOQ-UHFFFAOYSA-N
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Description

16,17-Dihydroxyviolanthrone diheptanoate is a complex organic compound belonging to the class of polynuclear quinonoid dyes It is characterized by the presence of hydroxyl groups at the 16th and 17th positions of the violanthrone structure, with diheptanoate ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dihydroxyviolanthrone diheptanoate typically involves the following steps:

    Starting Material: The synthesis begins with violanthrone, a polynuclear aromatic hydrocarbon.

    Hydroxylation: The violanthrone undergoes hydroxylation at the 16th and 17th positions to form 16,17-dihydroxyviolanthrone.

    Esterification: The hydroxyl groups are then esterified with heptanoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form quinone derivatives.

    Reduction: It can be reduced to form dihydroquinone derivatives.

    Substitution: The hydroxyl and ester groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

16,17-Dihydroxyviolanthrone diheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 16,17-Dihydroxyviolanthrone diheptanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo redox reactions plays a significant role in its mechanism of action.

Comparison with Similar Compounds

    16,17-Dihydroxyviolanthrone: The parent compound without the ester groups.

    16,17-Dimethoxyviolanthrone: A derivative with methoxy groups instead of hydroxyl groups.

    Phenanthrene-4,5-quinone: A simpler analogue with similar quinonoid structure.

Uniqueness: 16,17-Dihydroxyviolanthrone diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties. This esterification enhances its solubility and stability, making it more suitable for various applications compared to its non-esterified counterparts .

Properties

CAS No.

71550-34-0

Molecular Formula

C48H40O6

Molecular Weight

712.8 g/mol

IUPAC Name

(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate

InChI

InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3

InChI Key

DPTMQBNDOLAEOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC

Origin of Product

United States

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